molecular formula C7H12ClN3O2 B2673837 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 62776-20-9

6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No. B2673837
CAS RN: 62776-20-9
M. Wt: 205.64
InChI Key: OWCPGTUUTYWHAB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and state of matter under standard conditions .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of the reaction conditions, reagents, catalysts, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (like heat, light, etc.), and the products formed from these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Novel Antibacterial Agents

Researchers have explored the utility of derivatives of 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride in developing new antibacterial compounds. For instance, a study synthesized medium-sized lactam ring analogues demonstrating potent antibacterial activity, supported by molecular docking studies on enzyme peptide deformylase to ascertain the probable binding conformation (Harita et al., 2017).

Optical and Nonlinear Optical Properties

Another area of research involves assessing the linear and nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives. These compounds, synthesized from reactions involving 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, displayed significant NLO character, suggesting their potential in NLO device fabrications (Mohan et al., 2020).

Synthesis of Diverse Heterocyclic Compounds

The compound also serves as a precursor for synthesizing a variety of structurally diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones. These derivatives were obtained through a three-component reaction catalyzed by thiourea dioxide in water, demonstrating the method's environmental benignity and reusability of the catalyst (Verma & Jain, 2012).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes studying the compound’s effects on various biological systems and determining safe handling and disposal procedures .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (like medicinal uses, industrial applications, etc.), and ways to improve its synthesis .

properties

IUPAC Name

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-9-5(4-8)3-6(11)10(2)7(9)12;/h3H,4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCPGTUUTYWHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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